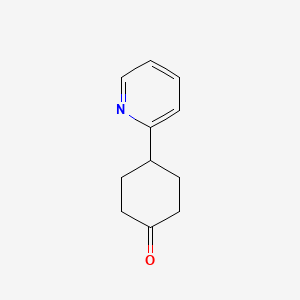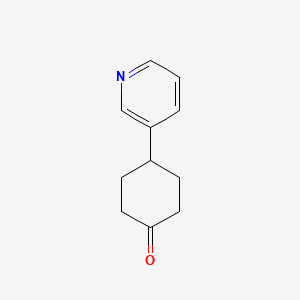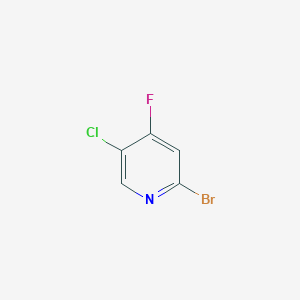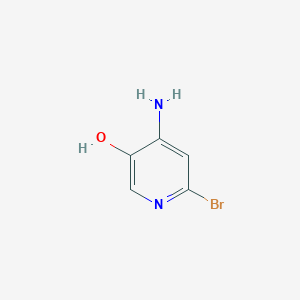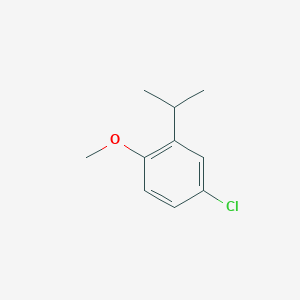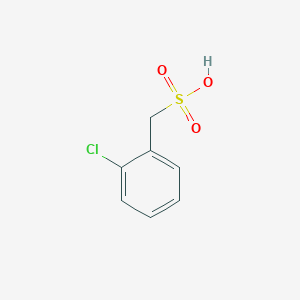![molecular formula C20H6Cl2F4O3 B3045289 3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 1044164-77-3](/img/structure/B3045289.png)
3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound characterized by its unique spiro structure, which includes multiple halogen atoms (chlorine and fluorine) and a fused benzofuran-xanthene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multi-step organic reactions. One common approach is the condensation of resorcinol with 3,6-dichlorophthalic anhydride, followed by fluorination using appropriate fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dipotassium 3,6-dichloro-2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate: Known for its use in dyes and pigments.
3,6-Dichloro-1,2,4,5-tetrazine: Used as an intermediate in organic synthesis.
Uniqueness
3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. Its spiro structure also contributes to its stability and versatility in various applications .
Properties
CAS No. |
1044164-77-3 |
|---|---|
Molecular Formula |
C20H6Cl2F4O3 |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H6Cl2F4O3/c21-7-1-3-9-11(5-7)28-12-6-8(22)2-4-10(12)20(9)14-13(19(27)29-20)15(23)17(25)18(26)16(14)24/h1-6H |
InChI Key |
QPJLSSSSULZPKX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C24C5=C(C(=C(C(=C5F)F)F)F)C(=O)O4)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C24C5=C(C(=C(C(=C5F)F)F)F)C(=O)O4)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


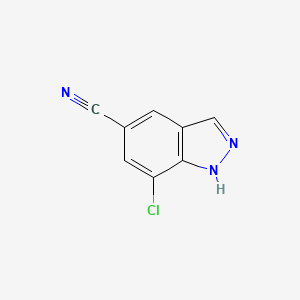
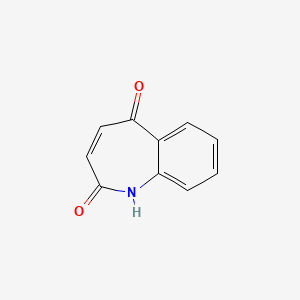
![5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3045210.png)
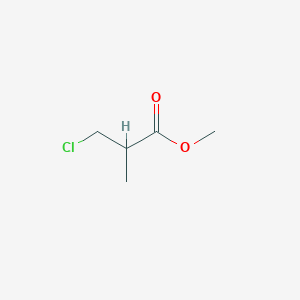
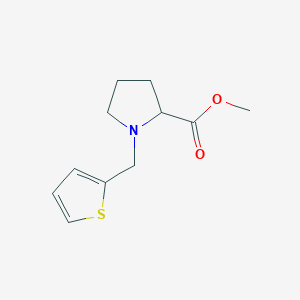
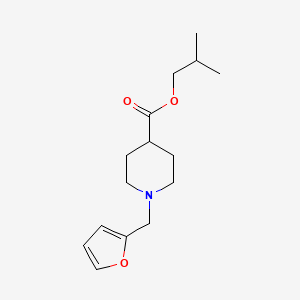
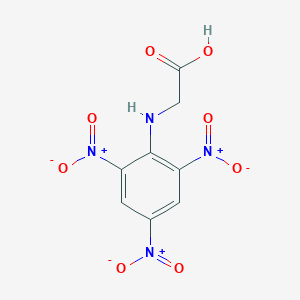
![2-[N-[2-[N-(carboxymethyl)-2-hydroxyanilino]ethyl]-2-hydroxyanilino]acetic acid](/img/structure/B3045220.png)
